N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide typically involves the reaction of 2-amino-5-methylphenol with 3-bromoacetophenone under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide: Similar structure but with a different position of the methyl group.
Phenoxyacetamide derivatives: Compounds with similar phenoxy and acetamide functional groups.
Uniqueness
N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research in various scientific fields .
Biological Activity
N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound features an acetamide functional group linked to a phenoxy structure, which is known for its diverse biological activities. The presence of the amino and methyl groups on the aromatic ring enhances its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, derivatives containing similar phenoxy structures have exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including HepG2 and A549 cells, suggesting potential for further development as anticancer agents .
- Neurological Effects : Some studies have explored the interaction of phenoxy compounds with serotonin receptors, indicating potential applications in treating mood disorders and anxiety. The affinity for these receptors suggests that this compound could influence neurological pathways .
The mechanism of action of this compound involves binding to specific proteins and enzymes, leading to modulation of their activity. This interaction can alter cellular processes such as apoptosis in cancer cells or neurotransmitter signaling in neurological contexts. For instance, compounds with similar structures have been shown to inhibit key signaling pathways involved in cell growth and survival, such as the Akt/mTOR pathway .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of phenoxy derivatives, this compound was found to significantly reduce cell viability in HepG2 cells with an IC50 value lower than many standard chemotherapeutics. The compound induced apoptosis by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins, indicating a robust mechanism for inducing cancer cell death .
Properties
IUPAC Name |
N-[3-(2-amino-5-methylphenoxy)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-6-7-14(16)15(8-10)19-13-5-3-4-12(9-13)17-11(2)18/h3-9H,16H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQYWSGRVVIIRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=CC(=C2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.